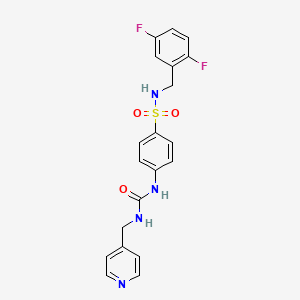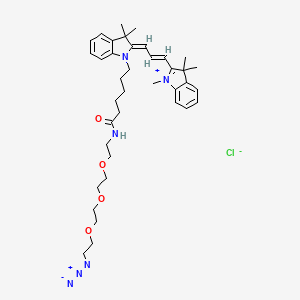
Antifungal agent 70
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 70: is a dihydroeugenol-imidazole compound known for its efficacy against multi-resistant Candida auris. It exhibits notable antifungal activity with a minimum inhibitory concentration (MIC) of 36.4 μM . This compound is part of a broader class of antifungal agents designed to combat fungal infections, particularly those resistant to conventional treatments.
準備方法
Synthetic Routes and Reaction Conditions: Antifungal agent 70 is synthesized through a series of chemical reactions involving dihydroeugenol and imidazole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of an imidazole ring and subsequent functionalization to enhance antifungal activity .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The compound is then formulated into various dosage forms for research and potential therapeutic use .
化学反応の分析
Types of Reactions: Antifungal agent 70 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties .
科学的研究の応用
Antifungal agent 70 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of dihydroeugenol-imidazole derivatives.
Biology: Investigated for its antifungal properties against various fungal pathogens, particularly multi-resistant strains.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, especially those resistant to conventional antifungal drugs.
Industry: Utilized in the development of new antifungal formulations and products.
作用機序
The mechanism of action of Antifungal agent 70 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death. The molecular targets include enzymes such as glucan synthase, which is crucial for the formation of β-glucan, a key structural component of the fungal cell wall .
類似化合物との比較
Azoles: These compounds, such as fluconazole and itraconazole, inhibit ergosterol synthesis, a vital component of the fungal cell membrane.
Polyenes: Compounds like amphotericin B bind to ergosterol, disrupting the fungal cell membrane.
Echinocandins: These compounds, such as caspofungin, inhibit glucan synthase, similar to Antifungal agent 70
Uniqueness: this compound is unique due to its dihydroeugenol-imidazole structure, which provides a distinct mechanism of action and efficacy against multi-resistant Candida auris. Its ability to inhibit glucan synthase sets it apart from other antifungal agents that primarily target ergosterol synthesis .
特性
分子式 |
C23H25ClN2O4 |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
[1-imidazol-1-yl-3-(2-methoxy-4-propylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h5-13,16,20H,3-4,14-15H2,1-2H3 |
InChIキー |
ORNYJMRHLPRBRP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


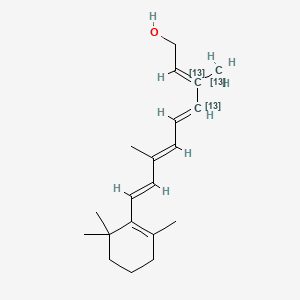
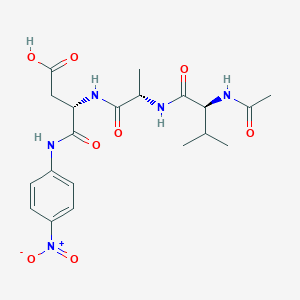
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)

![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
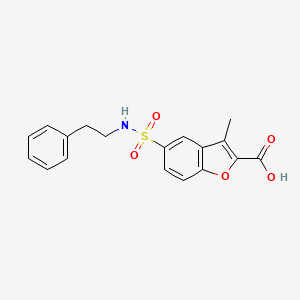

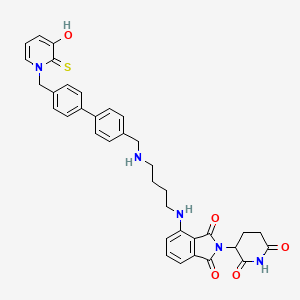
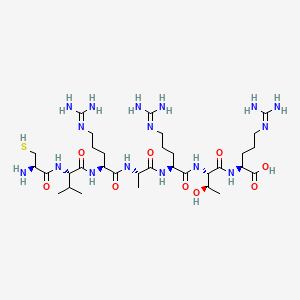
![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
